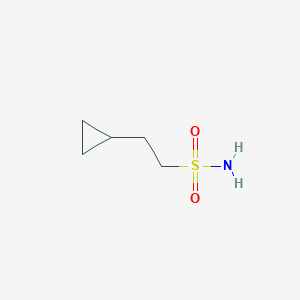

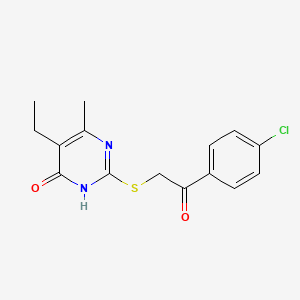

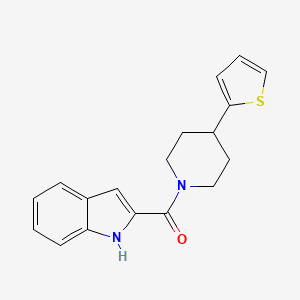

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves several key steps, including condensation, cyclization, and substitution reactions. For example, the synthesis of 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one derivatives through ring-closing cyclization and subsequent reactions to produce various derivatives showcases the complexity and versatility of pyrimidine synthesis techniques Barmaki et al., 2013. These methodologies emphasize the importance of selecting appropriate reagents and conditions to achieve the desired chemical structures.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including their crystallographic analysis, provides essential insights into their chemical behavior. Studies involving single-crystal X-ray diffraction have detailed the molecular geometries of such compounds, shedding light on their conformation and intermolecular interactions Stolarczyk et al., 2018. This analysis is crucial for understanding the compound's stability, reactivity, and potential binding affinities in pharmaceutical applications.

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, demonstrating their reactivity and functional versatility. These reactions include condensation with aldehydes, cyclization through heteroannulation, and substitution reactions leading to further functionalized derivatives Verma et al., 2012. Such chemical transformations are pivotal in synthesizing novel compounds with potential biological activities or material properties.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are integral to their practical applications. For instance, the synthesis and crystal structure determination of derivatives provide valuable data on their physical characteristics, which are essential for their processing, formulation, and application in various domains Ji, 2006.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, is crucial for the application of pyrimidine derivatives. Research into the antimicrobial activities of certain novel thiopyrimidin-4(3H)-ones highlights the chemical behavior of these compounds under biological conditions, offering insights into their mechanism of action and potential therapeutic uses Attia et al., 2014.

科学的研究の応用

Synthesis and Biological Activity

Synthesis of New Analogues : Compounds related to the chemical structure have been synthesized, aiming for potential biological activity against various diseases. For example, the synthesis of S-DABO and HEPT analogues was explored with the expectation of biological activity against HBV, highlighting the methodological advancements in creating such compounds with potential therapeutic applications (M. T. Aal, 2002).

Antimicrobial Potential : Certain mercapto- and aminopyrimidine derivatives, possibly sharing structural similarities with the compound of interest, have been synthesized and tested for antimicrobial properties. These studies demonstrate the relevance of such compounds in developing new antimicrobial agents (M. El-kerdawy et al., 1990).

Characterization and Application

Electrochromic Polymers : Research has also been conducted on derivatives of related compounds for the development of electrochromic polymers, which have significant applications in display technologies and smart windows. This underscores the versatility of these chemical structures in various scientific applications (B. Sankaran & J. Reynolds, 1997).

Antitumor and Antioxidant Activities : The exploration of novel derivatives for antitumor and antioxidant activities is a critical area of research. Studies have synthesized and evaluated the cytotoxicity of new pyrimidine derivatives, providing insights into their potential use in cancer treatment and prevention of oxidative stress-related diseases (Marcin Stolarczyk et al., 2018).

Chemical Properties and Synthesis Techniques

- Advanced Synthesis Techniques : Innovative synthesis methods, such as the one-pot three-component regioselective synthesis of highly functionalized 4H-thiopyrans, have been developed. These techniques enhance the efficiency of synthesizing complex compounds, offering broader applications in medicinal chemistry and material science (R. K. Verma et al., 2012).

特性

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-ethyl-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-3-12-9(2)17-15(18-14(12)20)21-8-13(19)10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDOYCCBGGDIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)

![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)